molecular formula C15H23O2Sn B14534967 CID 78065394

CID 78065394

Cat. No.: B14534967
M. Wt: 354.05 g/mol
InChI Key: GYLIWYUUZSSKTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzoyloxy)(dibutyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a benzoyloxy group. Organotin compounds, including (Benzoyloxy)(dibutyl)stannane, have been extensively studied due to their diverse applications in organic synthesis, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzoyloxy)(dibutyl)stannane typically involves the reaction of dibutyltin oxide with benzoyl chloride under controlled conditions. The reaction proceeds as follows:

Bu2SnO+C6H5COClBu2Sn(OCOC6H5)+HCl\text{Bu}_2\text{SnO} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{Bu}_2\text{Sn(OCOC}_6\text{H}_5\text{)} + \text{HCl} Bu2​SnO+C6​H5​COCl→Bu2​Sn(OCOC6​H5​)+HCl

This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the reactants and products .

Industrial Production Methods

On an industrial scale, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and under controlled temperature conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(Benzoyloxy)(dibutyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds. These products have significant applications in materials science and organic synthesis .

Mechanism of Action

The mechanism of action of (Benzoyloxy)(dibutyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The benzoyloxy group can also participate in esterification and other reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzoyloxy)(dibutyl)stannane is unique due to its specific combination of butyl and benzoyloxy groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be suitable .

Properties

Molecular Formula

C15H23O2Sn

Molecular Weight

354.05 g/mol

InChI

InChI=1S/C7H6O2.2C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;+1/p-1

InChI Key

GYLIWYUUZSSKTB-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.